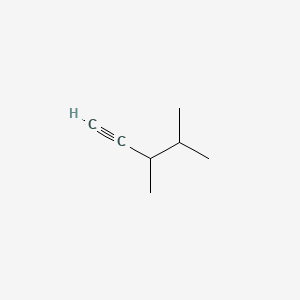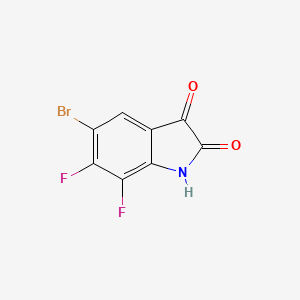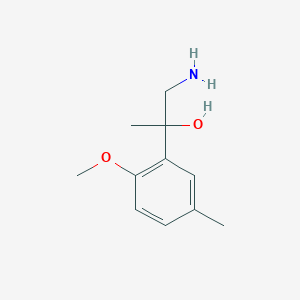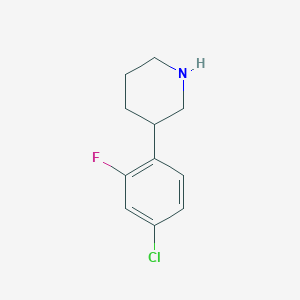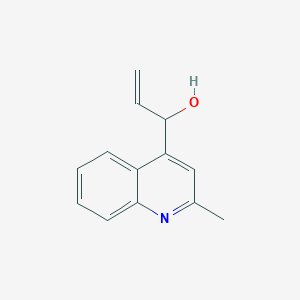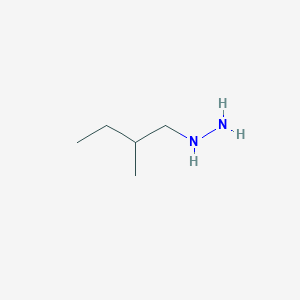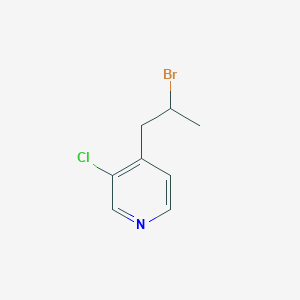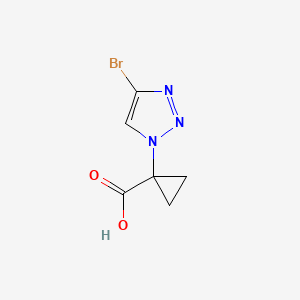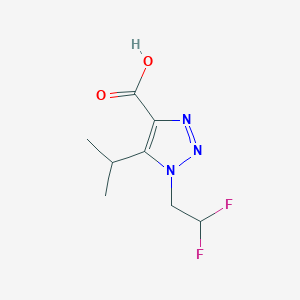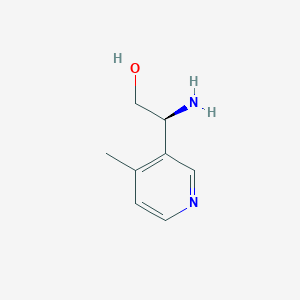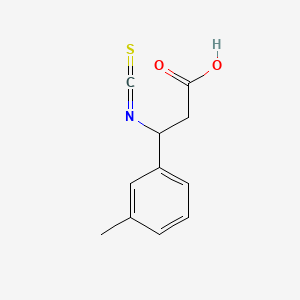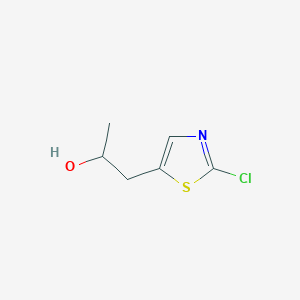
2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanamide is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an ethylamino group, a methyl group, and a pyrazolyl group. The presence of these functional groups contributes to its potential biological activities and applications in various scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the ethylamino group: This step involves the alkylation of the pyrazole ring with an ethylamine derivative, often using a suitable base such as sodium hydride or potassium carbonate.
Addition of the methyl group: The methyl group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Final coupling step: The final step involves coupling the intermediate with a butanamide derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Applications De Recherche Scientifique
2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: It can bind to specific receptors on the cell surface or within the cell, leading to the activation or inhibition of signaling pathways.
Inhibiting enzymes: The compound may inhibit the activity of certain enzymes, thereby affecting metabolic processes and cellular functions.
Modulating gene expression: It can influence the expression of specific genes, leading to changes in protein synthesis and cellular behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Methyl-1H-pyrazol-1-yl)acetamide: A related compound with a similar pyrazole ring structure but different functional groups.
2-(Ethylamino)-2-methylbutanamide: A compound with a similar ethylamino and methyl group but lacking the pyrazole ring.
4-(5-Methyl-1H-pyrazol-1-yl)butanamide: A compound with a similar butanamide and pyrazole ring structure but different substituents.
Uniqueness
2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H20N4O |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
2-(ethylamino)-2-methyl-4-(5-methylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C11H20N4O/c1-4-13-11(3,10(12)16)6-8-15-9(2)5-7-14-15/h5,7,13H,4,6,8H2,1-3H3,(H2,12,16) |
Clé InChI |
XVNLPYFMZFZVLF-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)(CCN1C(=CC=N1)C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


